molecular formula C9H6F3N3S B3120298 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 261962-35-0

4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B3120298
CAS RN: 261962-35-0
M. Wt: 245.23 g/mol
InChI Key: JZQDWMJNKSREOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound. It is a type of 1,2,4-triazole-containing scaffold, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including “4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol”, is characterized by a five-membered ring containing three nitrogen atoms . The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Safety and Hazards

While specific safety and hazard information for “4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol” is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions in the research of 1,2,4-triazole-containing scaffolds, including “4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol”, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Mechanism of Action

Target of Action

They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

1,2,4-triazoles, in general, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to changes in the function of the target, which can result in the observed biological activities .

Biochemical Pathways

1,2,4-triazoles have been reported to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

1,2,4-triazoles, in general, are known for their excellent bioavailability . These properties significantly impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its target.

Result of Action

Compounds containing the 1,2,4-triazole ring have been reported to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Action Environment

The action of 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the body and its interaction with biological targets. Moreover, the compound’s stability can be influenced by factors such as pH and temperature.

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-1-3-7(4-2-6)15-5-13-14-8(15)16/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQDWMJNKSREOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.